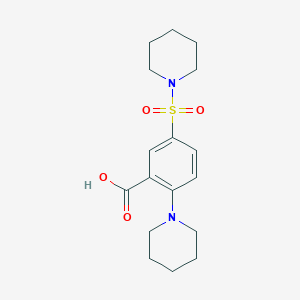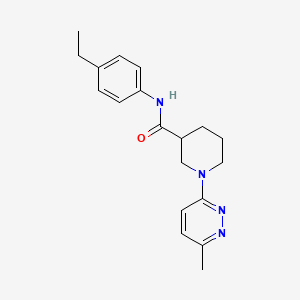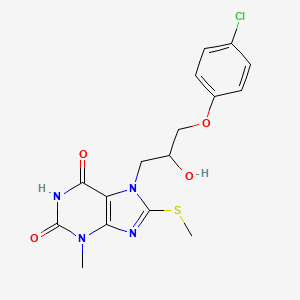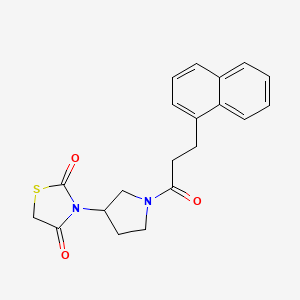![molecular formula C15H14F3NO2 B2489752 2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)
2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML355 Analog is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX). Its chemical structure is represented by the CAS number 1532593-30-8. This compound has garnered interest due to its potential therapeutic applications in various fields.
Preparation Methods
Industrial Production Methods:: Industrial-scale production of ML355 Analog likely involves optimization of the synthetic route, scalability, and purification processes. Industrial manufacturers may employ proprietary methods to achieve high yields and purity.
Chemical Reactions Analysis
ML355 Analog undergoes various chemical reactions, including oxidation, reduction, and substitution. Here are some key points:
Oxidation: ML355 Analog can be oxidized under specific conditions, leading to the formation of reactive intermediates.
Reduction: Reduction reactions may modify functional groups or alter the compound’s properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule.
Oxidation: Oxidizing agents such as peroxides or metal catalysts.
Reduction: Reducing agents like hydrides (e.g., lithium aluminum hydride).
Substitution: Nucleophiles (e.g., alkyl halides) and Lewis acids (e.g., aluminum chloride).
Major Products:: The major products formed during these reactions depend on the specific reaction conditions and starting materials. Detailed studies are needed to elucidate the exact products resulting from ML355 Analog transformations.
Scientific Research Applications
ML355 Analog has been investigated for its potential in various scientific fields:
Chemistry: Researchers explore its reactivity, stability, and applications as a synthetic intermediate.
Biology: ML355 Analog may impact cellular processes related to lipoxygenase pathways.
Medicine: Its anti-inflammatory and anti-cancer properties make it relevant for drug development.
Industry: ML355 Analog could find applications in the production of specialty chemicals.
Mechanism of Action
ML355 Analog’s mechanism of action involves inhibiting 12-Lipoxygenase (12-LOX). It likely interferes with the enzymatic activity of 12-LOX, affecting lipid metabolism and downstream signaling pathways. Further studies are needed to fully understand its precise mode of action.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-methoxy-6-[[3-(trifluoromethyl)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-21-13-7-2-4-10(14(13)20)9-19-12-6-3-5-11(8-12)15(16,17)18/h2-8,19-20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETBKYQPBFBOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2489669.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2489673.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2489675.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2489676.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489683.png)



![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)

